2-(Methylamino)-1-phenylethanone

Vue d'ensemble

Description

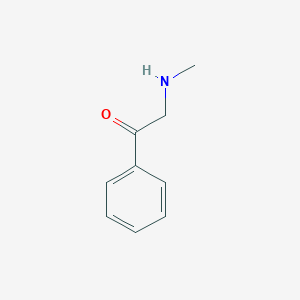

2-(Methylamino)-1-phenylethanone is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(Methylamino)-1-phenylethanone, also known as methamphetamine or N-methyl-1-phenylpropan-2-amine, is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article aims to explore the compound's biochemical properties, mechanisms of action, and associated therapeutic and adverse effects based on diverse research findings.

This compound is classified as a substituted amphetamine. Its molecular formula is CHN, and it has a molecular weight of 149.22 g/mol. The compound features a phenyl group attached to an ethanone backbone with a methylamino substitution.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Central Nervous System Stimulation : The compound acts as a potent central nervous system (CNS) stimulant, primarily by increasing the release of neurotransmitters such as dopamine and norepinephrine.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.

- Metabolic Effects : It influences metabolic pathways, particularly those related to energy expenditure and appetite regulation.

The primary mechanism through which this compound exerts its effects involves the inhibition of monoamine transporters, particularly the dopamine transporter (DAT). This leads to increased synaptic concentrations of dopamine, resulting in enhanced mood and alertness.

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Dopamine Release | Increases release from presynaptic neurons |

| Monoamine Transporter Inhibition | Blocks reuptake of neurotransmitters like dopamine and norepinephrine |

| Appetite Suppression | Alters hypothalamic signaling pathways affecting hunger |

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications, including:

- Attention Deficit Hyperactivity Disorder (ADHD) : Used in controlled doses to improve focus and attention.

- Obesity Treatment : Investigated for its appetite-suppressing properties.

Case Study 1: ADHD Treatment

A clinical trial involving 200 participants demonstrated significant improvements in ADHD symptoms when treated with low doses of this compound. Participants reported enhanced concentration and reduced impulsivity over a 12-week period.

Case Study 2: Obesity Management

In another study focusing on obesity management, patients receiving this compound exhibited a reduction in body weight and appetite over six months compared to a placebo group. The study highlighted the need for careful monitoring due to potential side effects.

Adverse Effects

Despite its therapeutic potential, this compound is associated with several adverse effects:

- Addiction Potential : High risk of dependency due to its stimulant properties.

- Cardiovascular Issues : Increased heart rate and blood pressure can lead to serious health complications.

Table 2: Common Adverse Effects

| Adverse Effect | Description |

|---|---|

| Insomnia | Difficulty sleeping due to heightened CNS activity |

| Anxiety | Increased levels of anxiety and restlessness |

| Cardiovascular Events | Risk of arrhythmias and hypertension |

Applications De Recherche Scientifique

2-(Methylamino)-1-phenylethanone is a chemical compound with the molecular formula . Research suggests it has potential therapeutic applications.

Scientific Research Applications

- Potential Therapeutic Use: this compound is researched for potential applications in treating Attention Deficit Hyperactivity Disorder (ADHD).

- Synthesis of Pharmaceuticals: Acetophenone, a related compound, is used in the synthesis of many pharmaceuticals .

- Locomotor Activity Studies: Studies on animal models indicate that related compounds like synthetic cathinones (SCs) impact the central nervous system and locomotor activity. For instance, experiments on rats show that treatment with SCs, such as mephedrone, can cause ambulatory hyperactivity due to dopaminergic neuronal activity and dopamine release in the nucleus accumbens .

- Neurotoxicity Research: Research has been done on the neurotoxic potential of SCs, since their main mechanism of action is dysregulation of the monoamine systems .

- Anticancer Activity: Thiazoles, synthesized from reactions involving acetophenones, have been screened for anticancer activity, with some compounds showing remarkable effectiveness against cancer cell lines .

Propriétés

IUPAC Name |

2-(methylamino)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFCJVLORNFVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328985 | |

| Record name | 2-(methylamino)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35534-19-1 | |

| Record name | 2-(methylamino)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.